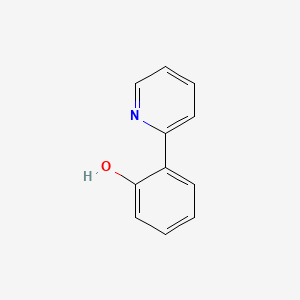

2-(Pyridin-2-yl)phenol

Description

Contextual Significance in Chemical Sciences

2-(Pyridin-2-yl)phenol and its derivatives hold considerable importance in several areas of chemistry. The presence of both a phenolic hydroxyl group and a pyridinic nitrogen atom allows for a range of chemical transformations and interactions.

In coordination chemistry , the compound acts as a bidentate ligand, capable of forming stable complexes with a variety of metal ions through its nitrogen and oxygen donor atoms. This chelating ability is fundamental to the development of new catalysts, magnetic materials, and metal-ligand assemblies with specific structural and functional properties. bohrium.comresearchgate.net The formation of mixed-ligand complexes with transition metals like iron(III), cobalt(II), and nickel(II) has been a subject of study, highlighting the compound's versatility in creating complex molecular architectures. bohrium.comresearchgate.net

In materials science , derivatives of this compound are explored for their potential in creating molecular switches and photofunctional materials. Research has shown that related compounds can exhibit conformational changes upon protonation or deprotonation, leading to significant alterations in their physical properties, such as luminescence. This behavior is crucial for the design of "smart" materials and sensors.

Furthermore, the structural motif of this compound is a valuable building block in organic synthesis . Its reactivity allows for various chemical modifications, including oxidation to quinone derivatives, reduction to amines or alcohols, and electrophilic substitution on either the phenol (B47542) or pyridine (B92270) ring. These reactions open avenues for the synthesis of a wide array of novel organic molecules with potential applications in medicinal chemistry and other fields. For instance, derivatives have been investigated for their antifibrotic properties.

Historical Perspective of Investigations

The study of this compound is situated within the broader historical development of heterocyclic chemistry, particularly the chemistry of pyridine. Pyridine was first isolated in 1849 by Thomas Anderson from the distillation of animal bones. The structural elucidation of pyridine, proposed independently by Wilhelm Körner (1869) and James Dewar (1871), was a critical step that paved the way for the synthesis and investigation of its numerous derivatives.

Key synthetic methodologies developed over the years have been instrumental in the preparation of pyridyl-substituted phenols. The Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924) provided general routes to pyridine compounds. More contemporary methods, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Ullmann-type reactions, have enabled the efficient synthesis of this compound and its analogs.

A notable recent synthetic advancement is the development of a Pd/C-ethylene catalyzed system to produce 2-(Pyridin-2-yl)phenols from 2-(pyridin-2-yl)cyclohexan-1-ones. acs.orgacs.orgnih.gov This method offers a novel strategy for creating both 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from a common starting material. acs.orgacs.orgnih.gov Another approach involves a solvent-free, one-pot aminoalkylation reaction of phenols with imines derived from 2-aminopyridine (B139424) and benzaldehydes. nih.gov

Scope and Research Objectives

Current and future research on this compound is driven by a range of objectives aimed at exploiting its unique chemical properties.

A primary objective is the synthesis of novel derivatives with tailored functionalities. This includes the introduction of various substituent groups onto the pyridine or phenol rings to modulate the electronic and steric properties of the molecule. The goal is to create a library of compounds for screening in different applications.

Another key research area is the investigation of the coordination chemistry of this compound and its derivatives with a wide range of metal ions. Researchers aim to synthesize and characterize new metal complexes, studying their structural, magnetic, and photophysical properties. bohrium.comresearchgate.net The exploration of mixed-ligand complexes is also a significant focus. bohrium.comresearchgate.net

In the field of materials science, a major objective is the development of new functional materials . This includes the design of fluorescent sensors, molecular switches, and organic light-emitting diodes (OLEDs) based on the photophysical properties of this compound-containing molecules and their metal complexes. researchgate.net

Furthermore, there is a continued interest in exploring the biological activities of this compound derivatives. While this article does not delve into specific therapeutic applications, a general research objective in the broader scientific community is to identify compounds with potential pharmacological relevance. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDNGBIRSIWOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901582 | |

| Record name | NoName_714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

C-H Functionalization Approaches

The direct functionalization of C-H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of 2-(pyridin-2-yl)phenol, this approach has been successfully employed using various transition metal catalysts.

Palladium-Catalyzed C(sp²)–H Bond Hydroxylation

Palladium catalysis has proven effective for the ortho-hydroxylation of 2-phenylpyridine to yield this compound. In one notable study, a pyridyl-directed homogeneous hydroxylation of the aryl C–H bond was achieved using palladium(II) acetate (Pd(OAc)₂) as the catalyst and tert-butyl hydroperoxide (TBHP) as the sole oxidant. nih.govacs.org The reaction, conducted in 1,2-dichloroethane (DCE), proceeded smoothly to afford the desired product in a 58% yield. nih.gov The reaction temperature was identified as a critical parameter for achieving an excellent yield. nih.gov

Another efficient method involves the use of palladium(II) chloride (PdCl₂) as the catalyst with aqueous hydrogen peroxide as a high atom efficiency oxidant. This approach resulted in a 75% yield of this compound. nih.gov The proposed mechanism for this transformation involves the initial formation of a palladacycle intermediate, which is then oxidized by hydrogen peroxide to a high-valent palladium complex. Reductive elimination from this complex, followed by ligand exchange, releases the hydroxylated product and regenerates the active catalyst. nih.gov

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | TBHP | DCE | 115 | 58 |

| PdCl₂ | H₂O₂ (aq) | Not specified | Not specified | 75 |

Copper-Mediated C-H Hydroxylation of (2-Pyridyl)arenes

Copper, being a more abundant and less expensive metal, presents an attractive alternative to palladium for C-H hydroxylation reactions. Copper-mediated C-H hydroxylation of (2-pyridyl)arenes has been developed as a viable method for the synthesis of this compound and its derivatives. These reactions often utilize a directing group strategy to achieve high regioselectivity at the ortho-position of the aryl ring. The pyridine (B92270) ring itself can act as an effective directing group, facilitating the C-H activation process at the adjacent phenyl ring.

Transition-Metal-Catalyzed Synthesis of Phenols

Beyond palladium and copper, other transition metals have been explored for the synthesis of phenols from aryl precursors. A significant advancement in this area is the palladium-catalyzed C-H hydroxylation of 2-arylpyridines using molecular oxygen as the oxidant. beilstein-journals.org This method, catalyzed by Pd(CH₃CN)₂Cl₂, was carried out in the presence of n-butyraldehyde in DCE at 100 °C, providing substituted 2-(pyridin-2-yl)phenols in good yields. beilstein-journals.org The reaction is believed to involve radical species, specifically an active acylperoxo-radical generated from oxygen and n-butyraldehyde. beilstein-journals.org

Multicomponent and One-Pot Reaction Strategies

Multicomponent and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure.

Solvent-Free Preparation of N-Heteroaryl-arylmethyl Phenols via Pseudo-Betti Reactions

A novel and efficient solvent-free, one-pot, three-component method has been developed for the synthesis of N-heteroaryl-arylmethyl phenols, which are structurally related to this compound, via a pseudo-Betti reaction. nih.govsemanticscholar.orgresearchgate.netbrieflands.com This reaction involves the combination of an aromatic aldehyde, a heteroaryl amine (such as 2-aminopyridine), and a phenol (B47542) in the absence of any acid catalyst. nih.govsemanticscholar.orgresearchgate.netbrieflands.com The mixture is typically heated to around 80°C, leading to the formation of the desired products in good to high yields, ranging from 40% to 97%. nih.govsemanticscholar.orgresearchgate.netbrieflands.com This convenient and operationally simple method proceeds quickly and avoids the use of expensive starting materials and solvents. nih.govsemanticscholar.orgresearchgate.netbrieflands.com

The general procedure involves stirring a mixture of the amine and aldehyde at 80°C, followed by the addition of the phenol. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 30 to 120 minutes. nih.gov

| Aldehyde | Amine | Phenol | Temperature (°C) | Time (min) | Yield (%) |

| Benzaldehyde | 2-Aminopyridine (B139424) | Phenol | 80 | 30-120 | 40-97 |

| Substituted Benzaldehydes | 2-Aminopyridine | Substituted Phenols | 80 | 30-120 | 40-97 |

Catalyzed Cyclization and Rearrangement Strategies

Catalyzed cyclization and rearrangement reactions provide alternative pathways to construct the this compound scaffold, often starting from readily available precursors. A novel synthetic strategy has been reported for the synthesis of 2-(pyridin-2-yl)phenols catalyzed by a Pd/C-ethylene system. nih.gov This method utilizes 2-(pyridin-2-yl)cyclohexan-1-ones as starting materials, which can be easily prepared from the reaction of substituted pyridine N-oxides and cyclohexanones. nih.gov This approach is noteworthy for its ability to selectively synthesize either 2-(pyridin-2-yl)phenols or 2-(pyridin-2-yl)anilines from the same starting material by simply including or omitting a nitrogen source. nih.gov While specific details on catalyzed rearrangement reactions leading directly to this compound are less common in the literature, the development of novel rearrangement cascades in heterocyclic chemistry remains an active area of research.

Pd/C–Ethylene (B1197577) System Catalysis for 2-(Pyridin-2-yl)phenols

A notable synthetic strategy for preparing 2-(pyridin-2-yl)phenols involves a palladium on carbon (Pd/C)–ethylene catalytic system. nih.gov This method utilizes readily available 2-(pyridin-2-yl)cyclohexan-1-ones as starting materials, which can be prepared from the reaction of substituted pyridine N-oxides and cyclohexanones. nih.gov The core of this methodology is a dehydrogenation reaction where the Pd/C catalyst facilitates the aromatization of the cyclohexanone ring to a phenol, with ethylene acting as a hydrogen acceptor. nih.govacs.org

This catalytic system is advantageous as it provides a direct route to 2-(pyridin-2-yl)phenols from a common precursor. A key feature of this approach is its versatility; the same starting material can be used to synthesize 2-(pyridin-2-yl)anilines by simply including a nitrogen source in the reaction mixture. nih.gov The reaction proceeds under specific conditions to yield the desired phenolic products.

Table 1: Synthesis of 2-(Pyridin-2-yl)phenols via Pd/C-Ethylene Catalysis

| Entry | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-(Pyridin-2-yl)cyclohexan-1-one | This compound | 95 |

| 2 | 4-Methyl-2-(pyridin-2-yl)cyclohexan-1-one | 4-Methyl-2-(pyridin-2-yl)phenol | 96 |

| 3 | 4-Methoxy-2-(pyridin-2-yl)cyclohexan-1-one | 4-Methoxy-2-(pyridin-2-yl)phenol | 80 |

| 4 | 2-(6-Methylpyridin-2-yl)cyclohexan-1-one | 2-(6-Methylpyridin-2-yl)phenol | 99 |

Data synthesized from research findings. nih.gov

Directed Synthesis and Regioselectivity

The regioselective synthesis of 2-(pyridin-2-yl)phenols is crucial for controlling the substitution pattern on both the pyridine and phenol rings. Cross-coupling reactions are a primary method for achieving this, often employing palladium catalysts. researchgate.net The direct arylation of pyridine N-oxides with aryl bromides, for instance, shows complete selectivity for the 2-position of the pyridine ring. researchgate.net This high regioselectivity is a significant advantage, as it avoids the formation of other isomers and simplifies purification.

Other directed methods include Suzuki-Miyaura cross-coupling reactions, which can be used to form the C-C bond between pre-functionalized pyridine and phenyl rings. researchgate.netresearchgate.net Although 2-pyridyl boron reagents can be unstable, specific protocols have been developed to facilitate these couplings effectively. researchgate.net The choice of starting materials, such as 2-chloropyridines or specific boronic acids, directs the regiochemical outcome of the final product. researchgate.netbohrium.com The synthesis of substituted 2-pyridyl-4-phenylquinolines, for example, relies on the acid-catalyzed condensation of o-aminobenzophenones with 2-acetylpyridine derivatives, demonstrating regiocontrol in a more complex system. mdpi.com

Table 2: Examples of Regioselective Synthesis Methods

| Method | Pyridine Precursor | Phenyl Precursor | Catalyst/Reagent | Regioselectivity |

|---|---|---|---|---|

| Direct Arylation | Pyridine N-oxide | Aryl bromide | Palladium catalyst | C2 of Pyridine |

| Suzuki Coupling | 2-Halopyridine | Phenylboronic acid | Palladium catalyst | C2 of Pyridine |

| Condensation | 2-Acetylpyridine derivative | o-Aminobenzophenone | Acid catalyst | Directed by reactants |

Information compiled from multiple synthetic strategies. researchgate.netresearchgate.netmdpi.com

Derivatization Strategies of the Core Scaffold

The this compound core can be modified through various derivatization strategies to introduce new functional groups and properties. These modifications can target the phenolic hydroxyl group, the pyridine nitrogen, or the aromatic rings.

One common strategy involves the formation of pyridinium salts. This can be achieved through a dual photocatalytic system using visible light, where unprotected phenols and pyridines undergo a C-N cross-coupling to furnish phenol-pyridinium salts. nih.gov This method allows for the rapid generation of diverse derivatives.

Another approach is the functionalization of the phenolic hydroxyl group. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate can produce allylic aryl ethers, forming a new C-O bond. nih.gov This reaction demonstrates good functional group tolerance and complete regioselectivity.

The core scaffold can also be elaborated by introducing substituents onto the aromatic rings. For instance, the condensation of salicylaldehyde with 2-aminopyridine, followed by reduction, yields 2-{[(pyridin-2-yl)amino]methyl}phenol. researchgate.netnih.gov This introduces a flexible aminomethyl linker, which can alter the chelating properties of the molecule. Furthermore, visible-light-driven photocatalysis can be employed for the site-selective installation of phosphinoyl and carbamoyl moieties onto pyridine derivatives, offering a transition-metal-free method for functionalization. acs.org

Table 3: Overview of Derivatization Strategies

| Strategy | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Pyridinium Salt Formation | Iridium photocatalyst, visible light, O₂ | N-Aryl pyridinium | nih.gov |

| Allylic Etherification | PdCl₂(dppf), vinyl ethylene carbonate | O-Allyl ether | nih.gov |

| Aminomethylation | Salicylaldehyde, 2-aminopyridine, NaBH₄ | -CH₂NH- linker | researchgate.netnih.gov |

| Phosphinoylation/Carbamoylation | Quinolinone photocatalyst, visible light | Phosphinoyl or carbamoyl group | acs.org |

This table summarizes key derivatization methods for the this compound scaffold.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-(Pyridin-2-yl)phenol scaffold allows for the systematic tuning of the electronic and steric properties of the resulting metal complexes. By modifying the pyridine (B92270) or phenol (B47542) rings, researchers can influence the coordination geometry, stability, and reactivity of the metal centers.

This compound can function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated phenol group. This chelation forms a stable five-membered ring with the metal ion. The coordination can be described as an (N, O) donor set. This mode of coordination is common and has been observed in complexes with various transition metals.

The specific coordination details, such as bond lengths and angles, are influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Table 1: Selected Bond Distances and Angles for Metal Complexes with Bidentate this compound Ligands

| Metal Ion | M-N (Å) | M-O (Å) | N-M-O Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| Ru(II) | 2.05-2.08 | 2.09-2.12 | ~80-82 | Octahedral | ijcrt.org |

| Fe(III) | ~2.1 | ~1.9 | ~85 | Octahedral | mdpi.com |

| Co(II) | ~2.1 | ~2.0 | ~88 | Octahedral | researchgate.net |

While this compound itself is a bidentate ligand, it can serve as a precursor for the synthesis of tridentate ligand systems. For instance, the functionalization of the pyridine or phenol ring can introduce an additional donor atom, leading to a ligand capable of binding to a metal center at three points. A common strategy involves the introduction of another coordinating group at the 6-position of the pyridine ring or ortho to the hydroxyl group on the phenol ring. For example, 2,6-bis(2-hydroxyphenyl)pyridine represents a class of tridentate ligands derived from a central pyridine core. researchgate.net The synthesis of such ligands often involves cross-coupling reactions. mdpi.com

These tridentate ligands can form highly stable complexes with a variety of metal ions, often leading to specific geometries such as meridional or facial coordination in an octahedral complex. The synthesis of such elaborate ligands allows for greater control over the resulting complex's architecture and properties.

Schiff base ligands derived from this compound and its analogues are of significant interest in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. researchgate.net These ligands are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. For example, the reaction of salicylaldehyde with 2-aminopyridine (B139424) yields the Schiff base N-(salicylidene)-2-aminopyridine, which is structurally analogous to a derivative of this compound. researchgate.netresearchgate.net

These Schiff base ligands can act as bidentate or tridentate donors, depending on the specific structure and the reaction conditions. The imine nitrogen and the phenolic oxygen are the primary coordination sites. If the aldehyde or amine precursor contains additional donor groups, the denticity of the resulting Schiff base ligand can be increased. Pyridine-based Schiff bases are known to form stable complexes with a wide range of transition metal ions. frontiersin.org

Table 2: Characterization of Schiff Base Ligands Derived from Salicylaldehyde and 2-Aminopyridine

| Ligand | Formula | Molar Mass (g/mol) | Key IR Bands (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | Reference |

|---|---|---|---|---|---|

| N-(salicylidene)-2-aminopyridine | C₁₂H₁₀N₂O | 198.22 | ~1610-1620 | ~8.5-9.0 | researchgate.netresearchgate.net |

Metal Ion Complexation Studies

The ability of this compound and its derivatives to form stable complexes with various metal ions has been the subject of numerous studies. The resulting complexes often exhibit interesting magnetic, electronic, and catalytic properties.

Iron(III) complexes with Schiff base ligands derived from salicylaldehyde and 2-aminopyridine have been synthesized and characterized. researchgate.netresearchgate.net These complexes are typically octahedral, with the iron(III) ion coordinated to two tridentate Schiff base ligands or a combination of the Schiff base and other ligands like water or chloride ions. mdpi.comfrontiersin.org The coordination environment around the iron(III) center significantly influences its spin state and magnetic properties.

Studies have shown that the electronic properties of these complexes can be tuned by introducing substituents on the salicylaldehyde or aminopyridine moieties. nih.gov This allows for the fine-tuning of the ligand field strength and, consequently, the magnetic behavior of the complex.

Table 3: Properties of Iron(III) Complexes with N-(salicylidene)-2-aminopyridine Ligand

| Complex Formula | Geometry | Magnetic Moment (μB) | Key Electronic Transitions (nm) | Reference |

|---|---|---|---|---|

| [Fe(L)₂]Cl | Octahedral | ~5.9 | ~480 (d-d), ~330 (LMCT) | researchgate.netfrontiersin.org |

L = N-(salicylidene)-2-aminopyridinate

Cobalt(II) readily forms complexes with Schiff base ligands derived from salicylaldehyde and 2-aminopyridine. researchgate.net The resulting complexes can adopt various geometries, including tetrahedral and octahedral, depending on the stoichiometry and the nature of the ligand and counter-ions. nih.govnih.gov

In octahedral complexes, the cobalt(II) ion is often in a high-spin state, leading to paramagnetism. The electronic spectra of these complexes typically show d-d transitions in the visible region, which are characteristic of the specific coordination geometry. Thermal analysis of these complexes reveals their stability and decomposition pathways. researchgate.net

Table 4: Properties of Cobalt(II) Complexes with Schiff Base Ligands

| Complex Formula | Geometry | Magnetic Moment (μB) | Key Electronic Transitions (nm) | Reference |

|---|---|---|---|---|

| [Co(L)₂] | Tetrahedral | ~4.2-4.8 | ~600-700, ~1100-1200 | researchgate.netnih.gov |

| [Co(L)₂(H₂O)₂] | Octahedral | ~4.8-5.2 | ~550-650, ~1000-1100 | researchgate.net |

L = N-(salicylidene)-2-aminopyridinate

Nickel(II) Complexes

Nickel(II) complexes involving pyridyl-phenol type ligands exhibit a range of coordination geometries. Mononuclear Ni(II) complexes often adopt slightly compressed octahedral NiN6 environments where the nickel ion is coordinated by six nitrogen atoms from two tridentate ligands. nih.gov In these structures, the equatorial Ni-N bond distances are typically longer than the axial ones. nih.gov For example, complexes with functionalized terpyridine ligands show this compressed octahedral geometry, which can lead to interesting magnetic properties such as field-induced Single-Molecule Magnet (SMM) behavior. nih.gov

Other research has described Ni(II) complexes with distorted octahedral or square pyramidal geometries. nih.govresearchgate.net In some cases, two pyridyl-phenol ligands coordinate to the nickel center, with additional molecules like water completing the coordination sphere to form a distorted octahedron. researchgate.net The versatility of the ligand system allows for the formation of not just mononuclear but also dinuclear and polynuclear structures, often influenced by the rigidity of the ligand framework and the presence of bridging groups. researchgate.net

| Complex Formula | Coordination Geometry | Key Structural Feature |

|---|---|---|

| Ni(terpyCOOH)22∙4H2O | Compressed Octahedral (NiN6) | Mononuclear complex with two tridentate ligands. nih.gov |

| [Ni(L)Cl2]·CH2Cl2 (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol) | Distorted Square Pyramidal | Mononuclear complex with a tridentate N,N,O ligand and two chloride ions. researchgate.net |

| [Ni(H2O)2(py)4][BPh4]2·4py | Octahedral (trans-N2O4) | Axial aqua ligands are stabilized by hydrogen bonding to pyridine molecules. mdpi.com |

Copper(II) Complexes

The coordination chemistry of copper(II) with pyridyl-phenol ligands is extensive, resulting in mononuclear, dinuclear, and polynuclear species. nih.gov The Jahn-Teller effect often influences the geometry of Cu(II) complexes, leading to distorted coordination environments. Common geometries include distorted square planar, square pyramidal, and axially elongated octahedral. mdpi.comnih.gov

For instance, mononuclear copper(II) complexes have been synthesized where the ligand acts in a tridentate NNO fashion, with additional ligands like water and chloride or bromide ions completing a pentacoordinated sphere. nih.gov In other examples, pyridylbis(phenol) ligands have been shown to form mononuclear, trinuclear, and even hexanuclear copper complexes depending on the specific ligand structure. nih.gov Dinuclear complexes are also prevalent, often featuring bridging phenolate (B1203915) groups that create M₂(μ-O)₂ cores, which can be further linked by other bridging ligands like acetate. researchgate.net The formation of one-dimensional coordination polymers can occur when bridging ligands link the copper centers into extended chains. mdpi.com

| Complex Formula | Coordination Geometry | Nuclearity |

|---|---|---|

| [Cu(L)(Cl)(H2O)] (HL = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol)) | Pentacoordinated | Mononuclear nih.gov |

| Cu3(Lamine)2(CH3CN)22 | Not specified | Trinuclear nih.gov |

| [Cu(Qu-6-COO)(N3)(H2O)]n | Distorted Octahedral | 1D Coordination Polymer mdpi.com |

| [Cu2(L)2(μ-MeCO2)][PF6] (HL = 2-(2-hydroxyphenyl)-1,10-phenanthroline) | Distorted Square Pyramidal | Dinuclear researchgate.net |

Zinc(II) Complexes

Zinc(II) complexes with pyridyl-phenol and related ligands often exhibit tetrahedral or distorted tetrahedral geometries, though higher coordination numbers leading to square pyramidal or octahedral structures are also observed. rsc.orgnih.gov These complexes are of significant interest due to their common luminescent properties, making them candidates for applications in organic light-emitting devices (OLEDs). rsc.orgnih.gov

For example, Zn(II) coordination compounds with ligands derived from 4-((pyridin-4-ylmethylene)amino)phenol have been synthesized and structurally characterized. researchgate.net In other studies, thiosemicarbazone derivatives of pyridine have been used to create Zn(II) complexes with distorted square pyramidal and distorted octahedral geometries. nih.gov The final structure is often influenced by the stoichiometry and the specific anions present. The d10 electronic configuration of Zn(II) makes its complexes diamagnetic and often colorless unless the ligand itself is chromophoric, but it is highly favorable for producing fluorescence. rsc.orgnih.gov

| Complex Formula | Coordination Geometry | Notable Property/Feature |

|---|---|---|

| [ZnCl2(HAcTsc)xH2O] (HAcTsc = (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone) | Distorted Square Pyramidal | Forms 2D supramolecular network via H-bonds and π-stacking. nih.gov |

| [Zn(AcTsc)2] | Distorted Octahedral | Chelation via two deprotonated thiosemicarbazone ligands. nih.gov |

| Tetranuclear Zinc(II) complexes of 7-azaindoles | Not specified | High emission quantum yields (up to 0.96). rsc.orgnih.gov |

Silver(I) Complexes

Silver(I) is known for its flexible coordination geometry, readily adopting coordination numbers from two to six or more, leading to linear, trigonal planar, tetrahedral, and higher-coordinate structures. nih.gov This flexibility allows for the formation of diverse and complex supramolecular architectures with pyridyl-phenol ligands. nih.govnih.gov

Research on designed tridentate pyridyl ligands has yielded rare examples of five-coordinate trigonal-bipyramidal and six-coordinate octahedral Ag(I) complexes. nih.gov The specific geometry is highly dependent on the ligand's structure; for instance, rigid macrocyclic ligands can force higher coordination numbers. nih.govacs.org Polypyridyl ligands have been shown to form a variety of mononuclear, dinuclear, and polynuclear silver complexes. nih.gov The resulting structures are often stabilized by weak metal-ligand bonds (Ag-N, Ag-O), which can be important for their potential biological applications. nih.gov

| Complex Formula | Coordination Geometry | Ligand Type |

|---|---|---|

| Ag(pydAm)2 | Trigonal-Bipyramidal | Tridentate 2,6-(pyridyl)-iminodiadamantane. nih.gov |

| Ag(pydTAm)2 | Octahedral | Tridentate 2,6-(pyridyl)-iminoditriazaadamantane. nih.gov |

| [Ag(TPT)(PPh3)2]ClO4·EtOH | Distorted Trigonal Bipyramidal | Tridentate 2,4,6-tris-(2-pyridyl)-1,3,5-triazine (TPT). rsc.org |

Crystal Engineering and Supramolecular Frameworks

Hydrogen Bonding Interactions in Crystal Structures

Hydrogen bonding plays a critical role in dictating the supramolecular assembly of this compound and its metal complexes. researchgate.net In the free ligand, an intramolecular hydrogen bond often forms between the phenolic hydroxyl group and the pyridyl nitrogen atom, creating a stable six-membered ring. nih.gov This pre-organizes the ligand for chelation.

In the solid state, intermolecular hydrogen bonds are crucial for building higher-order structures. For instance, in derivatives like 2-{[(Pyridin-2-yl)amino]methyl}phenol, the amino N-H group can act as a hydrogen bond donor to the phenolic oxygen of an adjacent molecule, forming helical chains. nih.gov In the crystal structures of metal complexes, hydrogen bonds can link complex units into one-dimensional chains, two-dimensional layers, or three-dimensional networks. mdpi.comnih.gov These interactions can occur between the ligands of adjacent complexes, or involve co-crystallized solvent molecules or counter-ions, which act as bridges. mdpi.com The interplay of these directional interactions is a key strategy in the rational design of crystalline materials. mdpi.com

Pi-Pi (π-π) Stacking Interactions and Offset π–π Interactions

Alongside hydrogen bonding, π-π stacking interactions are a non-negligible force in the stabilization of crystal structures containing aromatic rings like pyridine and phenol. nih.govwikipedia.org These interactions occur between the electron-rich π-systems of the aromatic rings of adjacent molecules or complex units. mdpi.com

Self-Assembled Supramolecular Architectures

The field of metallosupramolecular chemistry has witnessed a surge in the design and synthesis of intricate, aesthetically pleasing, and functional molecular architectures. These structures, including helicates, grids, and cages, are formed through the spontaneous and highly controlled process of self-assembly, where molecular components recognize and organize themselves into well-defined superstructures. The programming for this assembly is encoded in the steric and electronic properties of the constituent ligands and the coordination preferences of the metal ions.

While the simple bidentate N,O-chelate this compound itself is more commonly found in simpler monomeric or small oligomeric complexes, the principles of its coordination are fundamental to the design of more elaborate ligands capable of forming sophisticated self-assembled architectures. By incorporating the pyridyl-phenol moiety into larger, more complex ligand strands, chemists can direct the formation of specific and complex supramolecular structures. The fundamental coordination motif of a deprotonated 2-(pyridin-2-yl)phenolate unit provides a stable and predictable binding site for a variety of metal ions.

Detailed research into ligands that are derivatives of or structurally related to this compound demonstrates their utility in constructing these complex assemblies. For instance, the expansion of the ligand framework to create multidentate strands allows for the coordination of multiple metal centers, leading to the formation of dinuclear, trinuclear, or even larger assemblies with helical or grid-like topologies.

Research Highlights on Related Pyridyl-Phenol Type Ligands

While specific data on self-assembled helicates, grids, or cages using the simple this compound ligand is not extensively documented in literature, the broader class of pyridyl-phenol and related N,O-ligands has been successfully employed in the construction of such architectures. The following table summarizes key findings for structurally related systems, illustrating the principles that would govern the self-assembly of more complex derivatives of this compound.

| Architecture Type | Ligand System | Metal Ion(s) | Resulting Structure | Key Findings and Properties |

|---|---|---|---|---|

| Dinuclear Double Helicate | Bis(pyridyl-benzimidazole)phenol | Cu(I), Ag(I) | [M₂L₂]²⁺ | The ligand wraps around two metal centers in a double-helical fashion. The helicity can be controlled by introducing chiral substituents on the ligand. |

| Trinuclear Triple Helicate | Oligo-bipyridine-phenol strands | Fe(II), Co(II) | [M₃L₃]⁶⁺ | Three ligand strands coil around three linearly arranged metal ions. The stability of the assembly is highly dependent on the match between the ligand length and the metal ion's coordination geometry. |

| [2x2] Grid | Bis(pyridyl-hydrazone)phenol | Cu(II), Zn(II) | [M₄L₄]⁸⁺ | Four ligands and four metal ions self-assemble into a square grid-like structure. These grids can exhibit interesting magnetic properties and host guest molecules within their cavities. |

| Metallo-Cage | Pyridyl-phenol functionalized porphyrin | Pd(II), Pt(II) | [M₆L₄]¹²⁺ | The self-assembly results in a highly symmetric, cage-like structure with a well-defined internal cavity capable of encapsulating guest molecules. |

These examples underscore the versatility of the pyridyl-phenol coordination motif in the construction of complex supramolecular architectures. The directionality of the metal-ligand bonds, coupled with the programmed information within the ligand structure, allows for the precise and predictable formation of these elegant and functional molecular assemblies. Future research may yet uncover pathways to utilize the simple this compound or its close derivatives in the direct self-assembly of novel helicates, grids, and cages with unique properties and applications.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-(Pyridin-2-yl)phenol, offering insights into its electronic and vibrational characteristics.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A prominent feature is a strong, broad absorption band in the 3200–3550 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl group; its broadness is a result of intermolecular hydrogen bonding.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The spectrum also features characteristic C=C and C=N stretching vibrations from the pyridine (B92270) and benzene rings in the 1400–1600 cm⁻¹ range. Additionally, a strong C-O stretching vibration is anticipated between 1140 and 1410 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretching | Phenolic Hydroxyl | 3550 - 3200 | Strong, Broad |

| C-H Stretching | Aromatic Rings | 3100 - 3000 | Medium |

| C=C & C=N Stretching | Aromatic Rings | 1600 - 1400 | Medium to Strong |

| C-O Stretching | Phenolic C-O | 1410 - 1140 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in the pyridine and phenol (B47542) rings makes this compound UV-active. The absorption of UV radiation promotes electrons from a lower energy molecular orbital to a higher energy one.

The spectrum is expected to show strong absorptions in the 200-400 nm range, corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding molecular orbital (the Lowest Unoccupied Molecular Orbital, LUMO). Less intense n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital, may also be observed.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₁H₉NO), the molecular weight is approximately 171.19 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 94. In phenols, this molecular ion peak is often the base peak due to the stability of the aromatic system.

Common fragmentation patterns for phenols include the loss of a hydrogen atom to give an [M-1]⁺ peak, and the loss of carbon monoxide (CO) or a formyl radical (CHO). The stability of the aromatic rings means that the molecular ion is relatively intense.

Interactive Data Table: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.07570 |

| [M+Na]⁺ | 194.05764 |

| [M-H]⁻ | 170.06114 |

| [M]⁺ | 171.06787 |

X-ray Crystallography for Solid-State Structures

While no crystal structure for this compound itself was found in the searched literature, analysis of closely related compounds provides significant insight into its likely solid-state conformation.

Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound is largely dictated by the spatial arrangement of its two aromatic rings. In analogous structures, such as 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, the pyridine and phenol rings are nearly coplanar, with a very small dihedral angle between them. This planarity is often stabilized by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring, which creates a stable six-membered ring structure known as an S(6) ring motif.

However, in other related structures like 2-{[(Pyridin-2-yl)amino]methyl}phenol, where a flexible linker separates the rings, a significant twist is observed, with a dihedral angle of approximately 50.3°. For this compound, where the rings are directly connected, a more planar conformation stabilized by the intramolecular O—H⋯N hydrogen bond is highly probable. This arrangement would minimize steric hindrance and maximize electronic conjugation between the two ring systems.

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, analyze electronic properties, and predict reactivity.

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For 2-(Pyridin-2-yl)phenol, also known as 2-hydroxypyridine (B17775) in its phenolic tautomer form, DFT studies have elucidated its structural parameters. The molecule consists of a pyridine (B92270) ring and a phenol (B47542) ring connected by a C-C single bond. An important structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the pyridine ring's nitrogen atom.

Theoretical calculations have been performed on 2-hydroxypyridine at the CAM-B3LYP/aug-cc-pvdz level of theory to determine its optimized geometry. The resulting bond lengths highlight the aromatic nature of both rings. In the process of tautomerization to its 2-pyridone form, significant changes in bond lengths are observed. The C2-O11 bond shortens considerably, while the C2-C3 and N10-C2 bonds elongate. polyu.edu.hk

Below is a table of selected calculated bond lengths for the 2-hydroxypyridine tautomer.

| Bond | Calculated Bond Length (Å) |

|---|---|

| N10-C2 | 1.306 |

| C2-C3 | 1.432 |

| C2-O11 | 1.357 |

Data sourced from computational studies on 2-hydroxypyridine tautomerism. polyu.edu.hk

The electronic structure of this compound is intrinsically linked to its tautomeric equilibrium with 2-pyridone. DFT calculations have been instrumental in assessing the relative stability of these two forms. Studies have shown that the stability is highly dependent on the environment (gas phase vs. solvent). While some early computational methods using smaller basis sets overestimated the stability of the 2-hydroxypyridine form, more advanced calculations have provided a clearer picture. polyu.edu.hk For instance, research using large basis sets and including electron correlation at the QCISD(T) level indicated a small energy difference of 2.9 kJ/mol between the two tautomers in the gas phase. polyu.edu.hk This delicate energy balance is a key feature of the molecule's electronic structure and is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

Theoretical calculations using the DFT/B3LYP/6-31G(d,p) method have been performed to reveal the frontier molecular orbital energy levels of 2-(2-hydroxyphenyl)pyridine as a ligand in metal complexes. researchgate.net However, the specific energy values for the isolated molecule were not available in the reviewed literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | N/A |

| LUMO | N/A |

| Energy Gap (ΔE) | N/A |

N/A: Not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. A detailed MEP analysis for this compound was not found in the reviewed scientific literature.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of lone pairs and bonds. It analyzes charge transfer, hyperconjugative interactions, and delocalization effects within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these interactions, offering deep insight into the molecule's electronic structure. A specific NBO analysis for this compound could not be located in the publicly available literature.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. google.com It is widely employed to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption. TD-DFT can also be used to optimize the geometry of excited states, providing information about the emission properties (fluorescence and phosphorescence) of a molecule. Despite its utility, specific TD-DFT studies focusing on the excited state properties of this compound were not identified in the course of this literature review.

Theoretical Mechanistic Studies of this compound

Computational chemistry provides powerful tools to investigate the intricate mechanistic details of photochemical and photophysical processes that are often difficult to probe experimentally. For this compound and structurally related compounds, theoretical studies have been instrumental in elucidating the dynamics of intramolecular proton transfer, a fundamental process that governs their excited-state properties. These investigations typically employ Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state phenomena, allowing for the mapping of potential energy surfaces and the identification of key intermediates and transition states.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process wherein a proton is transferred within a molecule upon photoexcitation. In molecules like this compound, which possess a proton donor group (the phenolic hydroxyl) and a proximate proton acceptor group (the pyridinic nitrogen) connected by an intramolecular hydrogen bond, ESIPT can be a highly efficient and ultrafast process.

Theoretical studies on analogous systems, such as 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and 2-(2'-hydroxyphenyl)pyrimidines, have provided significant insights into the ESIPT mechanism. acs.orgnih.gov Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). This excitation often leads to a significant redistribution of electron density, which can increase the acidity of the proton donor and the basicity of the proton acceptor. This change in electronic structure is the driving force for the proton transfer.

The process can be visualized by constructing potential energy surfaces (PESs) for both the ground and excited states as a function of the proton transfer coordinate. In a typical ESIPT-capable molecule, the enol tautomer is the stable form in the ground state. Following excitation, the PES of the excited state often shows that the keto tautomer (formed by proton transfer) is energetically more favorable, or that the barrier to proton transfer is very low or non-existent. mdpi.com This allows for a rapid transfer of the proton from the hydroxyl group to the pyridine nitrogen, forming the excited keto tautomer.

The de-excitation of the keto tautomer can occur through radiative (fluorescence) or non-radiative pathways. The fluorescence from the keto tautomer is characteristically red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift. This is a hallmark of the ESIPT process. Following de-excitation to the ground state, the keto tautomer is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the enol form, completing the photocycle.

Computational studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), a molecule with a similar proton transfer motif, have shown that the planarity of the molecule plays a crucial role in the efficiency of the ESIPT process. acs.orgnih.gov In solution, where the molecule can adopt non-planar conformations, non-radiative decay pathways can be more competitive. However, in a more rigid environment, such as in a crystal lattice, these non-radiative pathways can be suppressed, leading to enhanced fluorescence from the keto tautomer. acs.org

The table below summarizes key computational findings for the ESIPT process in a representative analogous compound, 2-(2'-hydroxyphenyl)pyrimidine, which illustrates the energetic changes that drive the proton transfer.

| Parameter | Ground State (S₀) | Excited State (S₁) |

| Stable Tautomer | Enol | Keto |

| Relative Energy of Enol Form | 0.0 kcal/mol | Higher Energy |

| Relative Energy of Keto Form | Higher Energy | Lower Energy |

| Proton Transfer Barrier | High | Low or Barrierless |

Note: This data is illustrative of the ESIPT process in a closely related system, 2-(2'-hydroxyphenyl)pyrimidine, as detailed computational data for this compound was not available in the cited literature.

Proton Crane Unit Investigations

The concept of a "proton crane" extends the idea of intramolecular proton transfer to more complex systems where a molecular subunit is responsible for transporting a proton over a larger distance. In this context, the pyridine ring of a molecule like this compound can be considered a fundamental component of a proton crane unit.

Theoretical investigations into molecules designed as "tautomeric molecular switches" have explored how a pyridine unit can function as a proton crane. mdpi.com These studies often focus on systems where the initial proton transfer from a donor group to the pyridine is followed by a subsequent transfer of the same proton to a final acceptor site within the molecule. This can be facilitated by conformational changes, such as rotation around single bonds, which physically move the protonated pyridine ring from the donor site to the acceptor site.

The mechanism of a proton crane can be broken down into a series of steps, each of which can be modeled computationally:

Initial ESIPT: Upon photoexcitation, a proton is transferred from the initial donor (e.g., a hydroxyl group) to the pyridine nitrogen, forming a protonated pyridine intermediate in the excited state.

Conformational Change: The molecule then undergoes a conformational change, such as rotation around a single bond, which repositions the protonated pyridine closer to the final proton acceptor site.

Final Proton Transfer: The proton is then transferred from the pyridine nitrogen to the final acceptor site.

Relaxation and Reverse Transfer: The molecule de-excites to the ground state, and a series of reverse steps, which may include conformational changes and reverse proton transfers, returns the molecule to its initial state.

The efficiency of the proton crane is dependent on the energetics and barriers of each of these steps. Computational studies can calculate the potential energy surfaces for these processes, identifying the most likely pathways and any kinetic bottlenecks. For example, the relative stability of the different tautomers and the energy barrier for rotation around the bond connecting the pyridine ring to the rest of the molecule are critical parameters. mdpi.com

The table below outlines the key steps and the corresponding computational investigations for a hypothetical proton crane system based on a pyridinyl-phenol scaffold.

| Step | Process | Key Computational Investigation |

| 1 | Photoexcitation and initial ESIPT | TD-DFT calculations of vertical excitation energies and excited-state potential energy surface for proton transfer. |

| 2 | Conformational Rearrangement | Calculation of the rotational energy barrier in the excited state. |

| 3 | Final Proton Transfer | Mapping the potential energy surface for the second proton transfer step. |

| 4 | De-excitation and Ground State Recovery | Calculation of the ground-state potential energy surface to ensure the initial tautomer is reformed. |

Note: This table describes the general investigative approach for a proton crane mechanism. Specific quantitative data for this compound functioning as a proton crane is not available in the reviewed literature.

Advanced Applications in Chemical Biology and Materials Science

Biological Activity of Derivatives and Metal Complexes

The coordination of 2-(pyridin-2-yl)phenol and its derivatives to metal centers often enhances their biological efficacy. This synergy between the organic ligand and the metal ion has been exploited to develop compounds with a broad spectrum of therapeutic potentials, from combating microbial infections and inflammation to fighting cancer and fibrosis.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives and metal complexes of this compound have demonstrated significant antimicrobial properties. The chelation of metal ions by these ligands can increase the lipophilic nature of the resulting complex, facilitating its transport across microbial cell membranes and thereby enhancing its bioactivity. nih.gov

Research has shown that various pyridine (B92270) derivatives possess broad-spectrum antimicrobial activity. For instance, certain pyridine compounds exhibit good to excellent activity against a range of bacterial strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger. mdpi.com The minimum inhibitory concentrations (MICs) for some of these compounds have been found to be in the range of 31.25 to 62.5 μg/mL against tested bacterial strains. mdpi.com Metal complexes, in particular, often show improved antimicrobial performance compared to the free ligands. nih.gov Zinc(II) complexes, for example, have exhibited antifungal activities against C. albicans and A. niger that are significantly higher than the standard drug fluconazole. nih.gov Similarly, silver(I) complexes have shown potent activity against both bacteria and fungi, with MIC values ranging from 2–8 μg/mL and 0.16–1.25 μg/mL, respectively. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives and Metal Complexes

| Compound/Complex Class | Target Organism(s) | Activity (MIC) | Reference(s) |

| Pyridine Derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 µg/mL | mdpi.com |

| Pyridine Salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | mdpi.com |

| Pyridine Salts | A. niger, C. albicans, P. chrysogenum | 0.1 - 12 mM | mdpi.com |

| Ruthenium(II) Complexes | Gram-positive bacteria (e.g., MRSA) | 1 - 8 µg/mL | mdpi.com |

| Silver(I) Complexes | Gram-positive & Gram-negative bacteria | 2 - 8 µg/mL | nih.gov |

| Silver(I) Complexes | Fungi | 0.16 - 1.25 µg/mL | nih.gov |

| Cobalt(III) Complexes | B. subtilis, E. coli, S. aureus | 4 - 18.5 µg/mL | mdpi.com |

| 2-Allylphenol Derivative | Fungal plant pathogens | EC50: 1.0 - 23.5 µg/mL | nih.gov |

Anti-inflammatory and Antioxidant Properties

The phenolic and pyridine moieties are known to contribute to anti-inflammatory and antioxidant activities. nih.gov Derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Certain pyrimidine (B1678525) derivatives have shown high selectivity for inhibiting COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects. mdpi.com

Table 2: Anti-inflammatory and COX-2 Inhibitory Activity of Phenol (B47542) Derivatives

| Compound ID | Assay | Activity (IC50) | Reference |

| 4h | COX-2 Inhibition | 0.021 µM | researchgate.net |

| 4f | HRBC Membrane Stabilization | 0.064 µM | researchgate.net |

| 4j | HRBC Membrane Stabilization | 0.092 µM | researchgate.net |

| PYZ38 | COX-2 Inhibition | 1.33 µM | nih.gov |

| Pyrimidine Derivative L1 | COX-2 Inhibition | High Selectivity | mdpi.com |

| Pyrimidine Derivative L2 | COX-2 Inhibition | High Selectivity | mdpi.com |

Anti-fibrosis Activity

Derivatives based on the pyridone scaffold, structurally related to this compound, have emerged as significant anti-fibrotic agents. The most prominent example is Pirfenidone, an approved drug for idiopathic pulmonary fibrosis (IPF). nih.govoncotarget.com Research has focused on synthesizing novel analogues to enhance efficacy and understand the mechanism of action. nih.govacs.org

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). mdpi.com Several of these compounds displayed better activity than the reference drug Pirfenidone. mdpi.com Notably, compounds designated 12m and 12q showed the most promising results with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.com These compounds were found to effectively inhibit the expression of collagen. mdpi.com Similarly, other research on novel 2(1H)-pyridone derivatives identified compounds with potent proliferation-inhibiting activity against NIH3T3 cells, with one compound (5b ) exhibiting an IC50 of 0.08 mmol/L, approximately 34 times more potent than the control drug. researchgate.net

Table 3: Anti-fibrotic Activity of Pyridine and Pyridone Derivatives

| Compound ID | Cell Line / Model | Activity (IC50) | Reference |

| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 | 45.69 µM | mdpi.com |

| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 | 45.81 µM | mdpi.com |

| 5b (a 5-substituent-2(1H)-pyridone derivative) | NIH3T3 | 0.08 mmol/L | researchgate.net |

| Pirfenidone | HSC-T6 | > 100 µM | mdpi.com |

Anticancer and Cytotoxic Potentials

The ability of this compound and its analogues to form stable metal complexes has been extensively explored in the development of novel anticancer agents. orientjchem.org These metal-based drugs can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest, and often exhibit greater cytotoxicity than the ligands alone. nih.gov

A copper(II) complex with a 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol ligand, for instance, demonstrated high in vitro antitumor activity against several human cancer cell lines. nih.gov This complex exhibited potent cytotoxicity with IC50 values of 3.69 μM against SK-OV-3 (ovarian), 2.60 μM against MGC80-3 (gastric), and 3.62 μM against HeLa (cervical) cells, activities that were superior to the widely used chemotherapy drug cisplatin (B142131) in the same study. nih.gov The mechanism was found to involve inducing S-phase cell cycle arrest and apoptosis through a mitochondrial dysfunction pathway. nih.gov Similarly, palladium(II) complexes of related bipyridine ligands have shown strong cytotoxic effects against A549 (lung) and HCT-116 (colon) cancer cell lines, with IC50 values of 60.1 μM and 23.8 μM, respectively. nih.govrsc.org

Table 4: Cytotoxic Activity of this compound-related Metal Complexes

| Compound/Complex | Cancer Cell Line | Activity (IC50 in µM) | Reference(s) |

| [Cu(L)Cl₂]₂ ¹ | SK-OV-3 (Ovarian) | 3.69 ± 0.16 | nih.gov |

| [Cu(L)Cl₂]₂ ¹ | MGC80-3 (Gastric) | 2.60 ± 0.17 | nih.gov |

| [Cu(L)Cl₂]₂ ¹ | HeLa (Cervical) | 3.62 ± 0.12 | nih.gov |

| Cisplatin | SK-OV-3 (Ovarian) | 20.12 ± 1.02 | nih.gov |

| Cisplatin | MGC80-3 (Gastric) | 10.21 ± 0.98 | nih.gov |

| Cisplatin | HeLa (Cervical) | 12.35 ± 0.56 | nih.gov |

| Pd(II) complex ² | A549 (Lung) | 60.1 ± 3.45 | nih.govrsc.org |

| Pd(II) complex ² | HCT-116 (Colon) | 23.8 ± 1.48 | nih.govrsc.org |

| Pd(II) complex ³ | MCF-7 (Breast) | 3.05 | researchgate.net |

| Pd(II) complex ⁴ | HepG-2 (Liver) | 10.60 | orientjchem.org |

| Ru(III) complexes | HeLa (Cervical) | 137 | researchgate.net |

¹ L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol ² Complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine ³ Complex with a coumarin (B35378) ligand ⁴ Complex with 1-(pyridine-3-yl-imino methyl) naphthalene-2-ol

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type-II diabetes mellitus. nih.gov Phenolic compounds and their derivatives are known to be effective inhibitors of these enzymes. nih.govresearchgate.net Research into pyridone derivatives has identified potent dual inhibitors of both α-amylase and α-glucosidase. researchgate.net

In a study of a library of novel pyridone derivatives, many compounds showed more promising inhibitory potential against α-amylase and α-glucosidase than the standard drug acarbose. researchgate.net Specifically, compound 12 was identified as a highly potent α-glucosidase inhibitor with an IC50 value of 3.05 ± 0.18 µM, while compound 13 was the most effective α-amylase inhibitor with an IC50 of 9.20 ± 0.14 µM. researchgate.net These findings suggest that the this compound scaffold can be modified to produce effective enzyme inhibitors for potential use in diabetes management.

Table 5: α-Amylase and α-Glucosidase Inhibition by Pyridone Derivatives

| Compound ID | Enzyme | Activity (IC50) | Reference |

| 12 | α-Glucosidase | 3.05 ± 0.18 µM | researchgate.net |

| 13 | α-Amylase | 9.20 ± 0.14 µM | researchgate.net |

| Acarbose (Standard) | α-Amylase | 14.87 ± 0.16 µM | researchgate.net |

Biomimetic Catalysis and Metalloenzyme Mimicry

The ability of this compound and related ligands to form well-defined coordination complexes with transition metals makes them excellent candidates for creating synthetic models of metalloenzyme active sites. nih.gov These biomimetic complexes can help elucidate the mechanisms of natural enzymes and can also serve as catalysts in their own right. researchgate.net

Copper complexes, in particular, have been studied as mimics for copper-containing oxidases like catechol oxidase and phenoxazinone synthase. researchgate.nettandfonline.com Dinuclear copper(II) complexes of phenol-based ligands have been shown to catalyze the oxidative coupling of 2-aminophenol (B121084) to form phenoxazinone derivatives, mimicking the function of phenoxazinone synthase. mdpi.com The catalytic activity of these synthetic models is often tuned by modifying the electronic and steric properties of the ligand scaffold. tandfonline.com This field of research aims to develop low-molecular-weight models that replicate the essential features of the metal's coordination environment in a protein, without the complexity of the protein framework itself. nih.gov Such models are crucial for understanding structure-reactivity relationships and for designing efficient catalysts for various chemical transformations. researchgate.netmdpi.com

Sensing and Detection Applications

The ability of the this compound framework to form stable complexes with various analytes, often accompanied by a measurable optical or electrochemical response, makes it an excellent platform for designing chemical sensors.

Ion Selective Electrodes (e.g., Lu3+ Sensing)

Derivatives of this compound have been successfully employed as ionophores in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of specific metal ions. A notable example is the use of 2-((2-(pyridine-2-yl)hydrazono)methyl)phenol (PHMP) as a sensing material in a polymeric membrane electrode for the selective detection of Lutetium(III) (Lu³⁺) ions.

This Lu³⁺-selective sensor demonstrated excellent performance characteristics over a wide pH range of 2.5 to 8.7. The electrode exhibited a Nernstian response, which is the ideal behavior for an ion-selective electrode as described by the Nernst equation. Key performance metrics of this sensor are detailed in the table below. The rapid response time and high selectivity against common interfering ions underscore the efficacy of the pyridine-phenol derivative in this sensing application. The sensor was also effectively utilized as an indicator electrode in the potentiometric titration of Lu³⁺ ions with EDTA, showcasing its practical utility in analytical chemistry. acs.org

| Performance Metric | Value |

| Linear Range | 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M |

| Nernstian Slope | 19.7 ± 0.5 mV/decade |

| Detection Limit | 7.6 x 10⁻⁸ M |

| Response Time | < 10 seconds |

| Operational pH Range | 2.5 - 8.7 |

Fluorescent Probes for Specific Analytes (e.g., Metal Ions, Nitro-phenolic Compounds)

The inherent fluorescence of the this compound scaffold and its derivatives can be modulated upon binding to specific analytes, a principle that has been widely exploited to design "turn-on" or "turn-off" fluorescent probes. These probes offer high sensitivity and selectivity for the detection of various metal ions and organic molecules.

Metal Ion Detection: The pyridine and phenol groups provide a hard-soft donor combination that can selectively bind to different metal ions. This interaction often leads to chelation-enhanced fluorescence (CHEF), where the binding event restricts intramolecular rotation and enhances the emission intensity. For instance, fluorescent sensors incorporating pyridyl groups have been designed for the selective detection of biologically and environmentally significant metal ions like Zn²⁺, Hg²⁺, and Pb²⁺ with low detection limits. cityu.edu.hk

Nitro-phenolic Compound Detection: Derivatives incorporating the pyridyl moiety have also been developed as effective fluorescent probes for detecting highly explosive nitro-phenolic compounds, such as 2,4,6-trinitrophenol (TNP). The sensing mechanism often involves a fluorescence quenching effect due to photo-induced electron transfer (PET) from the electron-rich sensor molecule to the electron-deficient nitroaromatic compound. Researchers have synthesized quinoline-tagged fluorescent sensors containing Lewis basic pyridyl groups that demonstrate high sensitivity for TNP in aqueous media. nih.gov The specific design of these probes, including the nature of the spacer connecting the chromophore and the pyridyl recognition site, can be tuned to optimize sensing performance.

| Probe Type | Analyte | Detection Limit | Sensing Mechanism |

| Quinoline-tagged pyridyl sensor (bqbpbn) | 2,4,6-Trinitrophenol (TNP) | 1.2 ppm | Fluorescence Quenching (PET) |

| Quinoline-tagged pyridyl sensor (bqbpxn) | 2,4,6-Trinitrophenol (TNP) | 0.3 ppm | Fluorescence Quenching (PET) |

| Quinoline-tagged pyridyl sensor (bqbpbn) | Zinc (Zn²⁺) | 5 ppb | Chelation-Enhanced Fluorescence |

| Quinoline-tagged pyridyl sensor (bqbpxn) | Zinc (Zn²⁺) | 10 ppb | Chelation-Enhanced Fluorescence |

Catalytic Applications beyond Synthesis of this compound

The chelating nature of this compound makes it an excellent "privileged ligand" in coordination chemistry. When complexed with a transition metal, the resulting metallo-complex can serve as a highly effective catalyst for a variety of organic transformations. The electronic and steric properties of the ligand can be readily modified to tune the activity and selectivity of the metal center.

Catalysis in Organic Reactions

Metal complexes incorporating pyridine-phenolate ligands have emerged as powerful catalysts in several key areas of organic synthesis, most notably in polymerization and cross-coupling reactions.

Olefin Polymerization: Group 4 metals (Titanium and Zirconium) complexed with pyridine-phenolate based ligands have been developed as highly active post-metallocene catalysts for olefin polymerization. acs.orgcityu.edu.hk For example, Ti(IV) and Zr(IV) precatalysts supported by pyridine-2-phenolate-6-arylmethine ligands are effective for ethylene (B1197577) polymerization when activated with a co-catalyst like trityl borate. acs.orgcityu.edu.hk These catalysts can achieve high activities, with some titanium-based systems reaching up to 820 g mmol⁻¹ h⁻¹ atm⁻¹. acs.orgcityu.edu.hk Similarly, zirconium and titanium dibenzyl complexes with bis(phenolate)pyridine ligands are efficient catalyst precursors for propylene (B89431) polymerization upon activation with methylaluminoxane (B55162) (MAO), with activities for zirconium complexes exceeding 10⁶ g of polypropylene (B1209903) per mole of Zr per hour. researchgate.net

Cross-Coupling Reactions: Palladium(II) complexes featuring pyridine-based ligands have proven to be efficient precatalysts for fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov The pyridine ligand plays a crucial role in stabilizing the palladium center and modulating its catalytic activity. While a simple correlation is not always observed, complexes with more basic pyridine ligands have generally shown slightly greater effectiveness in Suzuki-Miyaura coupling. acs.org The versatility of these catalytic systems allows for the coupling of a wide range of substrates with excellent yields. acs.orgnih.gov

Other Reactions: The catalytic utility of pyridine-phenolate metal complexes extends to other transformations. Ruthenium complexes with 2-(2-hydroxyphenyl)pyridine ligands have been synthesized and their electrochemical properties studied, laying the groundwork for their application in redox catalysis. rsc.org Furthermore, iron(II) complexes with related bis(imino)pyridine ligands are active catalysts for ethylene oligomerization, and lanthanide complexes with phenolate (B1203915) ligands catalyze the ring-opening polymerization of cyclic esters like l-lactide and ε-caprolactone. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

Future research in the synthesis of 2-(pyridin-2-yl)phenol will likely focus on the development of more efficient, atom-economical, and environmentally benign methodologies. While traditional methods have been effective, there is a growing demand for synthetic strategies that align with the principles of green chemistry. rasayanjournal.co.inijpsjournal.comjddhs.commdpi.comejcmpr.com

One promising avenue is the continued exploration of palladium-catalyzed C-H activation and hydroxylation techniques. Recent studies have demonstrated the use of a Pd/C-ethylene system for the synthesis of 2-(pyridin-2-yl)phenols from 2-(pyridin-2-yl)cyclohexan-1-ones, offering a novel and efficient route. nih.govfigshare.com Future work could focus on expanding the substrate scope of such reactions and reducing the need for expensive catalysts or harsh reaction conditions. Visible-light-induced strategies, employing palladium catalysis and hydrogen peroxide as a hydroxylation reagent, also present a green alternative that warrants further investigation. researchgate.net

Moreover, the development of solvent-free synthetic methods is a key area of interest. One-pot, three-component reactions of phenols, aromatic aldehydes, and 2-aminopyridine (B139424) have been shown to produce derivatives of this compound under solvent-free conditions, offering a convenient and operationally simple approach. researchgate.netnih.gov Further research could optimize these solvent-free methods to improve yields and broaden their applicability to a wider range of substrates. The use of microwave irradiation in the absence of solvents is another green approach that has been successfully applied to the synthesis of related hydroxylated pyridines and should be explored for this compound. rsc.org

The application of flow chemistry and photocatalysis are also emerging as powerful tools in organic synthesis. mdpi.comchemrxiv.org Continuous-flow processes can offer improved safety, scalability, and product consistency. jst.org.in Dual photocatalytic systems, utilizing visible light, have been employed for the synthesis of related phenol-pyridinium salts and could be adapted for the synthesis of this compound derivatives. nih.gov

| Synthetic Methodology | Key Features & Advantages | Future Research Focus |

| Pd/C-Ethylene Catalysis | Efficient, novel route from readily available starting materials. nih.govfigshare.com | Broadening substrate scope, catalyst optimization, and reducing catalyst loading. |

| Visible-Light-Induced C-H Hydroxylation | Utilizes green oxidant (H₂O₂), mild reaction conditions. researchgate.net | Exploring different photosensitizers, expanding to other heterocyclic directing groups. |

| Solvent-Free Synthesis | Environmentally friendly, operationally simple, often requires no catalyst. researchgate.netnih.gov | Improving yields, expanding to a wider range of functionalized starting materials. |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, often solvent-free. rsc.org | Optimization of reaction conditions for various substituted 2-(pyridin-2-yl)phenols. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. mdpi.comjst.org.in | Development of continuous processes for the multi-step synthesis of complex derivatives. |

| Photocatalysis | Utilizes visible light as a renewable energy source, enables unique transformations. nih.gov | Design of novel photocatalysts for the regioselective synthesis of this compound isomers. |

Exploration of New Coordination Architectures and Multimetallic Systems

The bidentate chelating nature of this compound makes it an excellent ligand for the construction of diverse coordination complexes. Future research in this area will likely move beyond simple mononuclear complexes to the exploration of more intricate coordination architectures and multimetallic systems with novel properties and applications.

A key direction will be the design and synthesis of supramolecular assemblies. nih.gov By employing principles of crystal engineering and non-covalent interactions such as hydrogen bonding and π-π stacking, it is possible to construct one-, two-, and three-dimensional coordination polymers. mdpi.commdpi.com These materials can exhibit interesting properties such as porosity, which could be exploited for applications in gas storage, separation, and catalysis. The use of different counter-anions and solvent molecules can also influence the final supramolecular structure, offering a tuneable approach to material design. mdpi.com

The development of heterometallic complexes containing this compound as a ligand is another exciting frontier. The combination of different metal ions within a single molecular entity can lead to synergistic effects and unique magnetic, electronic, or catalytic properties. For example, incorporating both a d-block and an f-block metal could lead to new luminescent materials with applications in sensing or bioimaging.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) is a promising area of research. By functionalizing the ligand with additional coordinating groups, it can be used as a linker to construct robust and porous frameworks. The inherent properties of the this compound unit, such as its potential for proton transfer or its redox activity, could be imparted to the MOF, leading to materials with advanced functionalities.

Deeper Mechanistic Understanding of Biological Activities and Structure-Activity Relationships

Derivatives of this compound have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netgsconlinepress.com However, a deeper understanding of the underlying mechanisms of action is often lacking. Future research should focus on elucidating these mechanisms to enable the rational design of more potent and selective therapeutic agents.

Detailed mechanistic studies could involve a combination of in vitro and in vivo experiments. For instance, identifying the specific cellular targets of these compounds is crucial. Techniques such as proteomics and transcriptomics can be employed to identify proteins and pathways that are modulated by this compound derivatives. Understanding how these compounds interact with biological macromolecules, such as DNA or enzymes, is also a key area for investigation. gsconlinepress.com Studies on related Schiff base derivatives have shown interactions with DNA through intercalation and electrostatic binding, suggesting a potential mechanism for their anticancer effects. gsconlinepress.com